molecular formula C17H14N2O5 B3855323 2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-2-phenylacetic acid

2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-2-phenylacetic acid

Cat. No.: B3855323
M. Wt: 326.30 g/mol
InChI Key: LCIYTCHGMLWPSO-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-2-phenylacetic acid is a complex organic compound with a unique structure that includes both nitrophenyl and phenylacetic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-2-phenylacetic acid typically involves the reaction of 3-nitrobenzaldehyde with phenylacetic acid in the presence of a base to form the corresponding enone. This enone is then reacted with an amine to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2).

Major Products

    Oxidation: Amino derivatives.

    Reduction: Oxides.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-2-phenylacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, modulating their activity. The phenylacetic acid moiety can influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]acetic acid
  • 3-[[(2E)-3-(2-nitrophenyl)prop-2-enoyl]amino]propanoic acid

Uniqueness

2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-2-phenylacetic acid is unique due to its specific combination of nitrophenyl and phenylacetic acid moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c20-15(10-9-12-5-4-8-14(11-12)19(23)24)18-16(17(21)22)13-6-2-1-3-7-13/h1-11,16H,(H,18,20)(H,21,22)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIYTCHGMLWPSO-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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